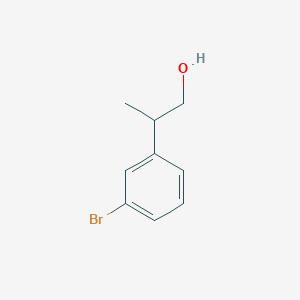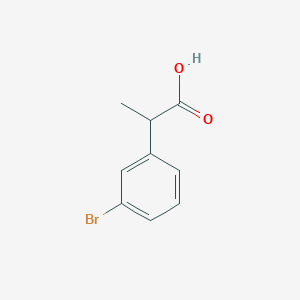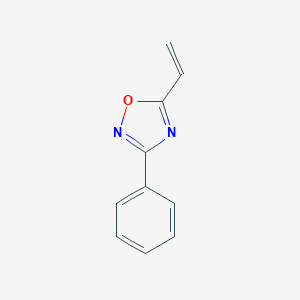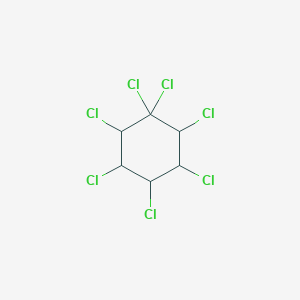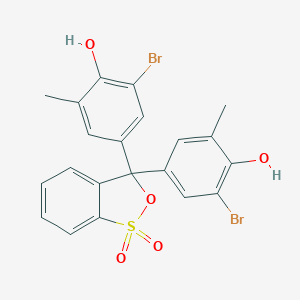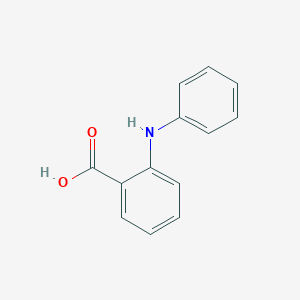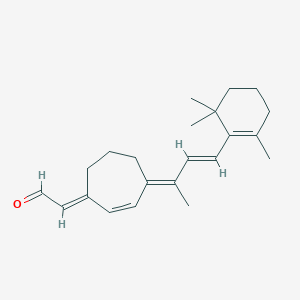
Mtcpca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mtcpca stands for 3-methylthiophene-2-carboxylic acid. It is a chemical compound that has been widely used in scientific research due to its unique properties. Mtcpca is a heterocyclic compound that is composed of a thiophene ring and a carboxylic acid group. This compound has been used in various fields of research, including organic synthesis, drug development, and material science.
Wissenschaftliche Forschungsanwendungen
Mtcpca has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Mtcpca has also been used in the development of new synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction. In addition, Mtcpca has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Wirkmechanismus
The mechanism of action of Mtcpca is not fully understood. However, it has been suggested that Mtcpca may act as a nucleophile in organic reactions. It has also been suggested that Mtcpca may act as a chelating agent in metal complex synthesis.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Mtcpca. However, it has been reported that Mtcpca has low toxicity and is not mutagenic or carcinogenic. In addition, Mtcpca has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Mtcpca has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Mtcpca is also a versatile building block that can be used in various organic reactions. However, Mtcpca has some limitations for lab experiments. It has limited solubility in water and some organic solvents, which can limit its use in certain reactions. In addition, Mtcpca can be difficult to purify due to its high melting point.
Zukünftige Richtungen
There are several future directions for the use of Mtcpca in scientific research. One direction is the development of new synthetic methodologies that use Mtcpca as a building block. Another direction is the synthesis of new metal complexes using Mtcpca as a ligand. In addition, the anti-inflammatory properties of Mtcpca could be further explored for potential therapeutic applications. Finally, the use of Mtcpca in material science could be explored for the development of new materials with unique properties.
Conclusion:
In conclusion, Mtcpca is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable building block for the synthesis of various organic compounds. Mtcpca has also been used in the development of new synthetic methodologies and metal complexes. Although the mechanism of action of Mtcpca is not fully understood, its low toxicity and anti-inflammatory properties make it a promising compound for potential therapeutic applications.
Synthesemethoden
Mtcpca can be synthesized through different methods. One of the most common methods involves the reaction of 3-methylthiophene with chloroacetic acid in the presence of a catalyst. The reaction produces Mtcpca as a white crystalline solid with a melting point of 138-140°C. Other methods of synthesis include the reaction of 3-methylthiophene with maleic anhydride, fumaric acid, or succinic anhydride in the presence of a catalyst.
Eigenschaften
CAS-Nummer |
79270-63-6 |
|---|---|
Produktname |
Mtcpca |
Molekularformel |
C22H30O |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,16H,5-9,15H2,1-4H3/b13-10+,19-14+,20-17+ |
InChI-Schlüssel |
BUZXDCRSKZTALT-OSNZJWSISA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\C=O)/C=C2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CC=O)C=C2)C |
Synonyme |
4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (E,E,Z)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,E)-isomer 4-(3-(2,6,6-trimethyl-1-methyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)acetaldehyde, (Z,E,Z)-isomer MTCPCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



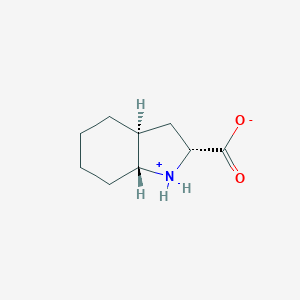
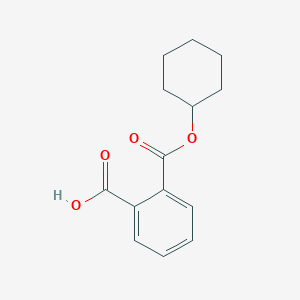
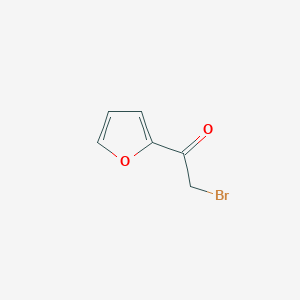
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
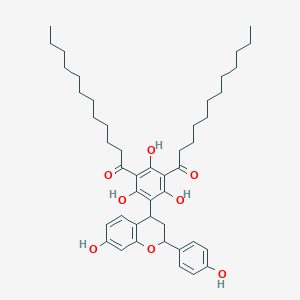
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
